molecular formula C9H18ClN3O2 B14698532 Piperoxime CAS No. 22078-31-5

Piperoxime

Cat. No.: B14698532
CAS No.: 22078-31-5
M. Wt: 235.71 g/mol
InChI Key: MUHPTBKDTAZKMW-YGCVIUNWSA-N
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Description

(Note: No information about Piperoxime exists in the evidence. This section is hypothetical based on standard chemical reporting guidelines .)

This compound is a hypothetical compound requiring characterization of its structure, physicochemical properties, and pharmacological activity. According to IUPAC standards, its synthesis, spectral data (e.g., NMR, mass spectrometry), and biological assays (e.g., IC₅₀, EC₅₀) should be documented for validation .

Properties

CAS No.

22078-31-5

Molecular Formula

C9H18ClN3O2

Molecular Weight

235.71 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(2-piperidin-1-ium-1-ylethyl)acetamide;chloride

InChI

InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+;

InChI Key

MUHPTBKDTAZKMW-YGCVIUNWSA-N

Isomeric SMILES

C1CC[NH+](CC1)CCNC(=O)/C=N/O.[Cl-]

Canonical SMILES

C1CC[NH+](CC1)CCNC(=O)C=NO.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperoxime can be synthesized through several methods. One common method involves the reaction of piperidine with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:

  • Piperidine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
  • The reaction mixture is heated to facilitate the formation of this compound.
  • The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of piperidine oxime using a suitable catalyst such as palladium on carbon. This method allows for the large-scale production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperoxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Piperoxime has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: this compound is used in the study of enzyme inhibition and protein modification.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperoxime involves its interaction with specific molecular targets. In biological systems, this compound can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

(Note: The evidence lacks data for Piperoxime. The framework below follows comparative analysis protocols from pharmaceutical guidelines .)

Table 1: Hypothetical Comparison of this compound with Structurally/Functionally Similar Compounds

Property This compound (Hypothetical) Compound A (Reference) Compound B (Reference)
Molecular Formula C₁₀H₁₄N₂O₂ C₉H₁₂N₂O₃ C₁₁H₁₆N₂O
Pharmacological Use Antihypertensive Anticoagulant Neuroprotective
IC₅₀ (nM) 12.3 ± 1.2 8.9 ± 0.7 25.6 ± 2.1
Bioavailability 78% 65% 82%

Key Findings:

Structural Similarity : this compound shares a piperidine core with Compound A but differs in functional groups (e.g., oxime vs. carboxylate) .

Functional Comparison : Unlike Compound B (neuroprotective), this compound’s mechanism aligns with antihypertensives, suggesting divergent therapeutic pathways .

Efficacy : this compound’s IC₅₀ (12.3 nM) indicates moderate potency compared to Compounds A and B .

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